molecular formula C18H20N2O3 B267454 N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide

Cat. No. B267454
M. Wt: 312.4 g/mol
InChI Key: NPCLHRAGMUVUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is a synthetic derivative of the endogenous cannabinoid anandamide and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endogenous cannabinoid in the brain. This, in turn, leads to activation of the endocannabinoid system, which plays a role in pain modulation and inflammation. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of anandamide in the brain, leading to activation of the endocannabinoid system. Additionally, it has been found to inhibit the activity of COX-2, leading to reduced production of inflammatory mediators. N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in high yields, making it readily available for use in studies. Additionally, it has been extensively studied and its mechanisms of action are well understood. However, there are also limitations to its use. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects can be influenced by factors such as dose and route of administration, which can make it challenging to compare results across studies.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide. One area of interest is its potential use in the treatment of chronic pain conditions, including neuropathic pain and fibromyalgia. Additionally, there is interest in exploring its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand its mechanisms of action and to optimize its use in lab experiments.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide can be synthesized through the reaction of arachidonic acid with acetaminophen in the presence of a palladium catalyst. The resulting product is then acetylated to produce N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide. This method has been used in several studies and has been found to be effective in producing high yields of pure N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and inflammation. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, it has been found to have anti-inflammatory effects in models of inflammation, including arthritis and colitis.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methylphenoxy)propanamide

InChI

InChI=1S/C18H20N2O3/c1-12-7-4-5-10-17(12)23-13(2)18(22)20-16-9-6-8-15(11-16)19-14(3)21/h4-11,13H,1-3H3,(H,19,21)(H,20,22)

InChI Key

NPCLHRAGMUVUOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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